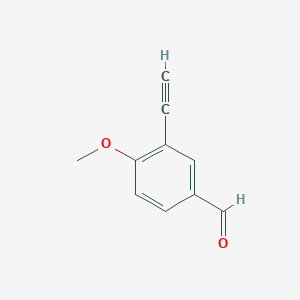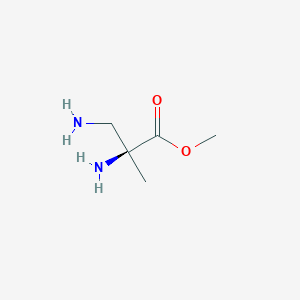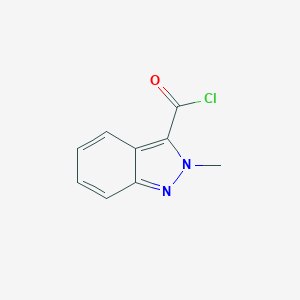
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is an organic compound that is widely used in scientific research applications. It is a cyclic amino acid derivative that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various metabolic pathways.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester are not well documented. However, it is believed to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in lab experiments include its high purity and availability. However, its limited solubility in water can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on its anti-inflammatory and analgesic properties. Another potential direction is the use of the compound in the development of new organic materials. Additionally, the compound could be used in the development of new catalysts for various chemical reactions.
Synthesemethoden
The synthesis of 3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester can be achieved through various methods. One of the most commonly used methods is the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with ammonia to form the amino acid derivative.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester is used in various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
188177-96-0 |
|---|---|
Produktname |
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester |
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.2 g/mol |
IUPAC-Name |
methyl 1-acetamidocyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-7(11)10-9(8(12)13-2)5-3-4-6-9/h3-4H,5-6H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
LIQRVUXARZINIR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CC=CC1)C(=O)OC |
Kanonische SMILES |
CC(=O)NC1(CC=CC1)C(=O)OC |
Synonyme |
3-Cyclopentene-1-carboxylic acid, 1-(acetylamino)-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




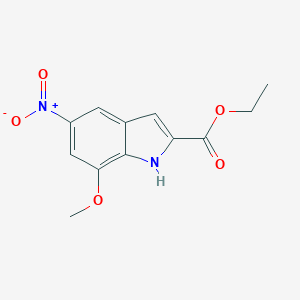
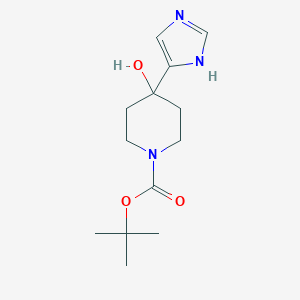

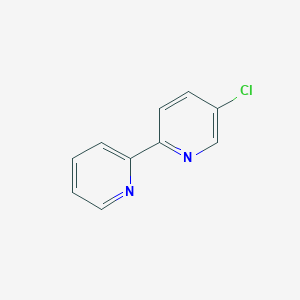
![Ethyl 2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetate](/img/structure/B66642.png)
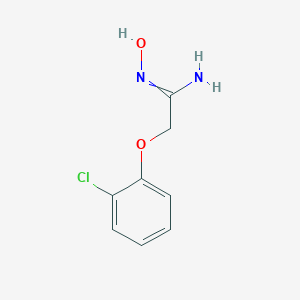
![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)


